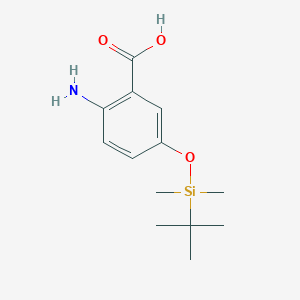
2-Amino-5-(tert-butyl-dimethyl-silanyloxy)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid typically involves the protection of the hydroxyl group on the benzoic acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The amino group can be introduced through nitration followed by reduction or via direct amination reactions .
Industrial Production Methods
This could include continuous flow processes for the protection and amination steps .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group (if present) can be reduced back to an amino group.
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can remove the TBDMS group.
Major Products
The major products formed from these reactions include nitrobenzoic acids, aminobenzoic acids, and deprotected benzoic acids .
Applications De Recherche Scientifique
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid depends on its specific application. In enzyme inhibition, for example, the amino group can interact with the active site of the enzyme, while the TBDMS group can provide steric hindrance or protection during the reaction . The molecular targets and pathways involved would vary based on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-hydroxybenzoic acid: Lacks the TBDMS protection, making it more reactive but less stable.
2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoic acid: Similar structure but with the TBDMS group in a different position, affecting its reactivity and applications.
Uniqueness
2-amino-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is unique due to the presence of both an amino group and a TBDMS-protected hydroxyl group, providing a balance of reactivity and stability that is useful in various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H21NO3Si |
|---|---|
Poids moléculaire |
267.40 g/mol |
Nom IUPAC |
2-amino-5-[tert-butyl(dimethyl)silyl]oxybenzoic acid |
InChI |
InChI=1S/C13H21NO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,14H2,1-5H3,(H,15,16) |
Clé InChI |
DWGVYEXOOAAZSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
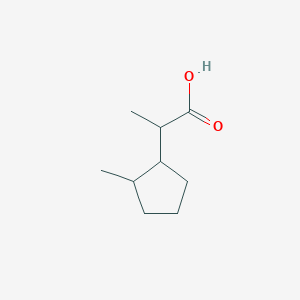
![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)


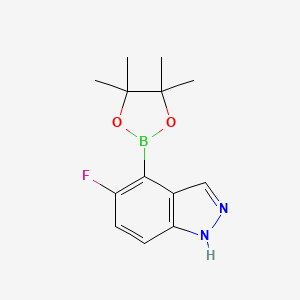

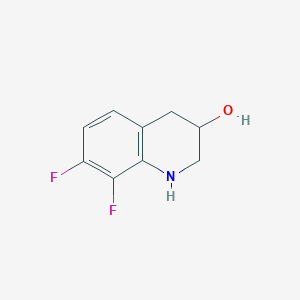
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
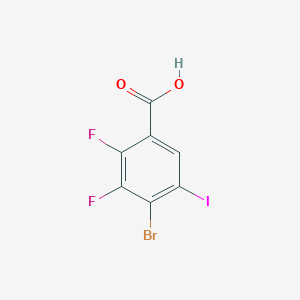
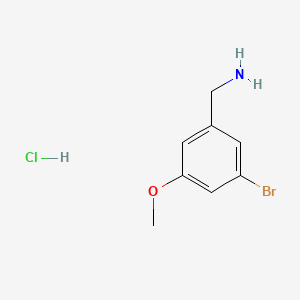
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
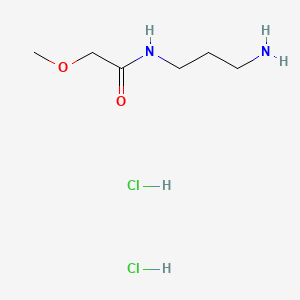
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
